Aurantiamide

描述

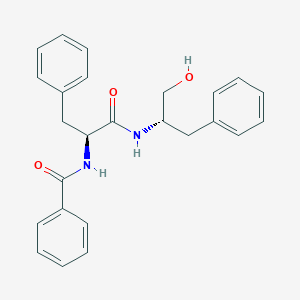

Structure

3D Structure

属性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVKECXWDNCRTM-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893261 | |

| Record name | Aurantiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-31-4 | |

| Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurantiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activities of Aurantiamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide is a naturally occurring dipeptide derivative that has garnered significant attention in the scientific community for its diverse and potent biological activities. Structurally, it is N-benzoyl-L-phenylalanyl-L-phenylalaninol. This whitepaper provides an in-depth technical overview of the biological activities of Aurantiamide, with a focus on its anti-inflammatory, neuroprotective, and antiviral properties. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the underlying signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anti-inflammatory Activity

Aurantiamide and its acetate derivative have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of Aurantiamide are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), Aurantiamide has been shown to suppress the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[2] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes.

Furthermore, Aurantiamide has been observed to inhibit the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) , while having no significant effect on the phosphorylation of Extracellular signal-regulated kinase (ERK).[1] The inhibition of p38 and JNK pathways contributes to the suppression of inflammatory responses.

Another critical pathway modulated by Aurantiamide is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. Aurantiamide acetate has been shown to dose-dependently suppress LPS-induced phosphorylation of PI3K and Akt, which are upstream of NF-κB.[2]

Quantitative Data on Anti-inflammatory Activity

| Compound | Model System | Measured Parameter | IC50 / Effective Concentration | Reference |

| Auranamide | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | IC50: 1.22 ± 0.95 μM | [3] |

| Patriscabratine | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | IC50: 1.85 ± 0.93 μM | [3] |

| Aurantiamide acetate | LPS-stimulated BV2 microglial cells | Nitric Oxide (NO) Production | Inhibition at 10-100 μM | [1] |

| Aurantiamide acetate | LPS-stimulated BV2 microglial cells | Prostaglandin E2 (PGE2) Production | Inhibition at 10-100 μM | [1] |

| Aurantiamide acetate | LPS-induced acute lung injury in mice | In vivo treatment | 2.5, 5, and 10 mg/kg | [2] |

Signaling Pathway Diagram

Caption: Aurantiamide inhibits inflammatory pathways.

Neuroprotective Activity

Aurantiamide exhibits significant neuroprotective effects, primarily through its anti-neuroinflammatory and anti-oxidative stress properties. It has shown potential in models of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action

A key mechanism of Aurantiamide's neuroprotective action is the inhibition of microglial activation. In the context of neuroinflammation, microglia can adopt a pro-inflammatory M1 phenotype. Aurantiamide has been shown to inhibit the M1 polarization of microglia and promote a shift towards the anti-inflammatory M2 phenotype.[4]

This effect is mediated by the suppression of the NLRP3 (NOD-like receptor pyrin domain-containing 3) inflammasome .[5][6] Aurantiamide inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to neuroinflammation.[5][6] By targeting NLRP3, Aurantiamide reduces the production of pro-inflammatory cytokines such as IL-1β in the central nervous system.[6]

Furthermore, Aurantiamide's ability to cross the blood-brain barrier makes it a promising candidate for targeting central nervous system disorders.[4]

Quantitative Data on Neuroprotective Activity

| Compound | Model System | Measured Parameter | Effective Concentration | Reference |

| Aurantiamide | LPS and IFN-γ-induced BV2 cells | M1 polarization | Inhibition at 10, 20 μM | [4] |

| Aurantiamide | APP/PS1 mice (Alzheimer's model) | Cognitive function | Improvement at 10, 20 mg/kg (intragastric) | [5] |

| Aurantiamide | APP/PS1 mice (Alzheimer's model) | Microglial M1 polarization | Suppression at 10, 20 mg/kg (intragastric) | [5] |

Signaling Pathway Diagram

Caption: Aurantiamide's neuroprotective action.

Antiviral Activity

Aurantiamide acetate has demonstrated potent antiviral effects, particularly against Influenza A virus (IAV).[7][8] Its mechanism of action involves both direct antiviral effects and the modulation of the host's inflammatory response to the infection.

Mechanism of Action

The antiviral activity of Aurantiamide acetate is closely linked to its anti-inflammatory properties. Viral infections, such as influenza, can trigger an excessive inflammatory response, often referred to as a "cytokine storm," which contributes significantly to the pathology of the disease. Aurantiamide acetate inhibits the activation of the NF-κB signaling pathway in IAV-infected cells.[7][8] This inhibition leads to a reduction in the expression of pro-inflammatory genes and the production of cytokines and chemokines like IL-6, TNF-α, IL-8, IP-10, and RANTES.[7] By dampening this hyper-inflammatory response, Aurantiamide acetate helps to mitigate virus-induced lung damage.

Quantitative Data on Antiviral Activity

| Compound | Virus | Cell Line | Measured Parameter | EC50 / Effective Concentration | Reference |

| Aurantiamide acetate | Influenza A Virus (IAV) | A549 cells | Inhibition of pro-inflammatory cytokine production | Effective at concentrations tested (data not specified as EC50) | [7] |

| Aurantiamide acetate | Influenza A Virus (IAV) | MDCK cells | Cytopathic effect (CPE) inhibition | Potent activity observed (specific EC50 not provided) | [8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Aurantiamide's biological activities.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[10]

2. Treatment:

-

Pre-treat the adhered cells with various concentrations of Aurantiamide (or its derivatives) for 1-2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.[10]

3. Measurement of Nitric Oxide (Griess Assay):

-

After the incubation period, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[10]

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

1. Cell Lysis and Protein Quantification:

-

After treatment with Aurantiamide and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[7]

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.[7]

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Experimental Workflow Diagram

References

- 1. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]

- 2. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 3. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 5. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

- 6. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]

- 8. Nitric Oxide Griess Assay [bio-protocol.org]

- 9. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Aurantiamide: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide and its acetate derivative are naturally occurring dipeptides that have garnered significant interest in the scientific community for their diverse pharmacological properties. These compounds have demonstrated promising anti-inflammatory, antiviral, and neuroprotective effects, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of aurantiamide, detailed methodologies for its isolation and purification, and an exploration of its known interactions with key cellular signaling pathways.

Natural Sources of Aurantiamide

Aurantiamide and aurantiamide acetate have been isolated from a variety of natural sources, including terrestrial plants and marine-derived fungi. While numerous species have been identified as producers of these compounds, quantitative yield data from the raw starting material is often not extensively reported in the available literature. The following table summarizes the known natural sources of aurantiamide.

| Natural Source | Family/Genus | Part Used | Compound Isolated | Reference(s) |

| Baphicacanthus cusia | Acanthaceae | Root, Leaves | Aurantiamide acetate | [1][2] |

| Portulaca oleracea L. | Portulacaceae | Aerial parts | Aurantiamide acetate | [1] |

| Clematis terniflora DC. | Ranunculaceae | Aerial parts | Aurantiamide acetate | [1] |

| Patrinia villosa Juss | Caprifoliaceae | Whole plant | Aurantiamide acetate | |

| Arisaema erubescens | Araceae | - | Aurantiamide acetate | [3] |

| Piper wallichii | Piperaceae | - | Aurantiamide acetate | [1] |

| Alhagi sparsifolia | Fabaceae | - | Aurantiamide | |

| Nigella glandulifera | Ranunculaceae | Seeds | Aurantiamide | |

| Aspergillus sp. (marine-derived) | Aspergillaceae | Fungal culture | Aurantiamide acetate | [4] |

Isolation and Purification of Aurantiamide

The isolation of aurantiamide and its derivatives typically involves extraction with organic solvents followed by various chromatographic techniques. The specific protocols vary depending on the source material.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of aurantiamide from natural sources.

Detailed Experimental Protocols

The following table outlines detailed experimental protocols for the isolation of aurantiamide acetate from various sources, as available in the literature. It is important to note that specific, quantitative yields from the initial dry weight of the source material are often not reported, representing a gap in the current body of research.

| Source Material | Extraction | Chromatographic Separation | Yield | Reference |

| Patrinia villosa Juss. | Supercritical Fluid Extraction (SFE) with 10% methanol-modified CO2 at 40°C and 35 MPa to obtain crude extract I. | 1. Silica Gel Column Chromatography of crude extract I with petroleum ether-ethyl acetate (5:1, v/v) to yield crude extract II. 2. High-Speed Counter-Current Chromatography (HSCCC) of crude extract II with a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:1.2:1.2:1, v/v/v/v). | 155 mg of aurantiamide acetate (99.3% purity) from 400 mg of crude extract II. | |

| Baphicacanthus cusia (Nees) Bremek Leaves | Ultrasound-assisted extraction with deep eutectic solvents (DES), specifically lactic acid/L-menthol (5:2, mol/mol), at a solid-liquid ratio of 80.0 mL/g and a temperature of 60.5°C. | The study focused on the extraction of other bioactive compounds (tryptanthrin, indigo, and indirubin). While aurantiamide acetate is a known constituent, a specific protocol for its isolation from this extract was not provided. | Not reported for aurantiamide acetate. | [5] |

| Portulaca oleracea L. | Maceration with ethanol, ethanol-water mixtures (70% and 50%, v/v), or water. Infusion and decoction methods have also been used. | The provided studies focus on the quali-quantitative determination of oleraceins and other phenolic compounds. A detailed protocol for the specific isolation of aurantiamide acetate is not described. | Not reported. | [2] |

| Aspergillus sp. (marine-derived) | The fungal culture is grown in a suitable broth medium (e.g., potato dextrose broth). The culture filtrate is then extracted with an organic solvent such as ethyl acetate. | The crude extract is subjected to chromatographic separation, typically starting with silica gel column chromatography followed by further purification using techniques like Sephadex LH-20 and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). | Not quantitatively reported in the reviewed literature. | [4] |

Signaling Pathway Interactions

Aurantiamide and its acetate derivative have been shown to exert their biological effects, particularly their anti-inflammatory properties, through the modulation of key intracellular signaling pathways. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. Aurantiamide acetate has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. The proposed mechanism involves the inhibition of the phosphorylation of IκBα (inhibitor of kappa B alpha), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), is another critical regulator of cellular processes, including inflammation. Studies have shown that aurantiamide acetate can decrease the phosphorylation levels of JNK and p38 MAPKs. The precise molecular interactions, such as direct binding to these kinases, are still under investigation.

Conclusion and Future Directions

Aurantiamide and its acetate derivative represent a promising class of natural compounds with significant therapeutic potential. Their widespread occurrence in various plant and fungal species makes them accessible for further research. However, to fully exploit their potential, several key areas require further investigation:

-

Quantitative Analysis: There is a clear need for more studies focused on the quantitative analysis of aurantiamide in various natural sources to identify high-yielding species and optimize cultivation and harvesting conditions.

-

Standardized Isolation Protocols: The development of standardized and scalable protocols for the isolation and purification of aurantiamide is crucial for ensuring a consistent and high-quality supply for preclinical and clinical studies.

-

Mechanistic Studies: While the inhibitory effects on the NF-κB and MAPK pathways are established, further research is needed to elucidate the precise molecular mechanisms of action. This includes identifying direct binding partners and understanding the downstream consequences of these interactions in greater detail.

Addressing these research gaps will be essential for advancing our understanding of aurantiamide and paving the way for its potential development as a novel therapeutic agent for inflammatory and other diseases.

References

- 1. Oleraceins from Portulaca oleracea leaves: Quali-quantitative determination and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of aurantiamide acetate from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Aurantiamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of Aurantiamide and its derivatives, such as Aurantiamide acetate. The information presented herein is collated from various scientific studies, focusing on the compound's effects on key signaling pathways and inflammatory mediators.

Executive Summary

Aurantiamide, a dipeptide derivative, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo models. Its mechanism of action is multifaceted, primarily involving the modulation of critical inflammatory signaling pathways. Key findings indicate that Aurantiamide and its acetate derivative suppress inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as suppressing the activation of the NLRP3 inflammasome. These actions lead to a downstream reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of Aurantiamide is attributed to its ability to interfere with several key signaling cascades that are crucial for the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Aurantiamide acetate has been shown to block the activation of this pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Studies have shown that pretreatment with Aurantiamide acetate suppresses the LPS-induced phosphorylation of IκBα and the subsequent phosphorylation of the NF-κB p65 subunit, thereby preventing its nuclear translocation.[1] This inhibitory effect has been observed in various cell types, including microglia and lung epithelial cells.[1][2][3]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are critical in translating extracellular stimuli into cellular inflammatory responses.[4][5] Aurantiamide acetate has been found to regulate these pathways to exert its anti-inflammatory effects.[1][6] For instance, in a model of LPS-induced acute lung injury, Aurantiamide acetate was shown to suppress the phosphorylation of PI3K and Akt, which can act upstream of NF-κB and also influence MAPK signaling.[1] By modulating these kinase cascades, Aurantiamide can effectively reduce the expression of downstream inflammatory targets.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[7][8] Aurantiamide has been identified as a potent suppressor of NLRP3 inflammasome activation.[9][10] In studies using mouse models of Alzheimer's disease and LPS-stimulated microglial cells, Aurantiamide was shown to inhibit the expression and activation of the NLRP3 inflammasome in a dose-dependent manner.[9][10] This leads to a significant reduction in the release of mature IL-1β, a key mediator of acute inflammation.[10]

NRF2 Activation (by related compounds)

While direct evidence for Aurantiamide is pending, the related compound Auranamide has been shown to exert its anti-inflammatory effects via the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[11][12] NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Auranamide upregulates NRF2 and its downstream target Heme Oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory functions.[11][12] This suggests a potential avenue for further investigation into the broader mechanistic actions of Aurantiamide-related compounds.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, illustrating the potency of Aurantiamide and its related compounds in inhibiting inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Auranamide

| Compound | Cell Line | Stimulant | Mediator | Metric | Value | Reference |

| Auranamide | RAW264.7 | LPS (100 ng/mL) | Nitric Oxide (NO) | IC50 | 1.22 ± 0.95 µM | [11] |

| Auranamide | RAW264.7 | LPS (100 ng/mL) | Nitric Oxide (NO) | % Inhibition (at 10 µM) | 33.22% | [11] |

| Auranamide | RAW264.7 | LPS | IL-6 | Fold Change Reduction (at 10 µM) | from 6.91 to 2.85 | [11][13] |

| Auranamide | RAW264.7 | LPS | IL-1β | Fold Change Reduction (at 10 µM) | from 4.56 to 2.05 | [11][13] |

| Auranamide | RAW264.7 | LPS | IFN-γ | Fold Change Reduction (at 10 µM) | from 8.62 to 4.06 | [11][13] |

| Auranamide | RAW264.7 | LPS | TNF-α | Fold Change Reduction (at 10 µM) | from 4.33 to 2.42 | [11][13] |

Table 2: In Vivo Efficacy of Aurantiamide and its Acetate Derivative

| Compound | Animal Model | Condition | Doses | Key Finding | Reference |

| Aurantiamide | APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg, 20 mg/kg | Suppressed NLRP3 inflammasome activation and M1 microglia polarization. | [9][10] |

| Aurantiamide Acetate | Mice | LPS-induced Acute Lung Injury | 2.5, 5, 10 mg/kg | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppressed NF-κB and PI3K/AKT pathways. | [1] |

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed.

Signaling Pathways

Caption: Aurantiamide's inhibition of NF-κB and NLRP3 inflammasome pathways.

Experimental Workflows

Caption: Standard experimental workflows for in vitro and in vivo anti-inflammatory assays.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of Aurantiamide.

In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

-

Objective: To determine the effect of Aurantiamide on the production of inflammatory mediators in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[11]

-

Treatment Protocol: Cells are seeded in multi-well plates (e.g., 5 x 10^5 cells/well in a 24-well plate) and allowed to adhere for 24 hours.[11] Subsequently, the cells are pre-treated with various concentrations of Aurantiamide (e.g., 0.001 to 10 µM) for a specified period (e.g., 1-2 hours).[11] Inflammation is then induced by adding Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for an incubation period of 24 hours.[11]

-

Nitric Oxide (NO) Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[11] The optical density is measured at 540 nm, and the percentage of NO production is calculated relative to the LPS-only control group.[11]

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

-

Protein Expression Analysis (Western Blot): Cell lysates are collected to analyze the expression levels of key signaling proteins (e.g., p-p65, p-IκBα, iNOS, COX-2). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.[1]

In Vivo Anti-inflammatory Models

-

Objective: To evaluate the acute anti-inflammatory effect of Aurantiamide in a model of localized edema.[14][15]

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice are typically used.[16][17]

-

Procedure: Animals are pre-treated with Aurantiamide at various doses (e.g., 25, 50, 100 mg/kg) via oral gavage or intraperitoneal injection, typically one hour before the inflammatory insult.[17] Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the hind paw.[14][16] The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[17] A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.[17]

-

Endpoint: The percentage inhibition of edema is calculated for the treated groups compared to the carrageenan-only control group.

-

Objective: To assess the peripheral analgesic and anti-inflammatory activity of Aurantiamide.[18][19]

-

Animal Model: Male ICR or Swiss albino mice are commonly used.[18][20]

-

Procedure: Mice are pre-treated with Aurantiamide (e.g., 100 mg/kg, p.o.) one hour before the induction of writhing.[18] Visceral pain is induced by an intraperitoneal (i.p.) injection of 0.6% acetic acid solution (e.g., 10 mL/kg).[21][22] Immediately after the injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic response involving abdominal constriction and hind limb extension) is counted for a specific period, typically 5 to 20 minutes.[18][19][23]

-

Endpoint: The analgesic effect is quantified by the percentage reduction in the number of writhes in the treated groups compared to the vehicle control group.

Conclusion and Future Directions

Aurantiamide demonstrates robust anti-inflammatory properties through the coordinated suppression of the NF-κB, MAPK, and NLRP3 inflammasome pathways. This leads to a marked reduction in the production of a wide array of pro-inflammatory mediators. The available quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for inflammatory diseases.

Future research should aim to:

-

Further elucidate the specific molecular targets of Aurantiamide within these signaling pathways.

-

Investigate its potential to modulate other relevant pathways, such as the NRF2 antioxidant response.

-

Conduct comprehensive preclinical studies to evaluate its efficacy, safety profile, and pharmacokinetics in more complex disease models.

-

Explore the structure-activity relationship of Aurantiamide analogues to develop derivatives with enhanced potency and selectivity.[6]

This guide provides a foundational understanding for scientists and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics, highlighting Aurantiamide as a promising lead compound.

References

- 1. Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aurantiamide acetate from baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune-Enhancement and Anti-Inflammatory Activities of Fatty Acids Extracted from Halocynthia aurantium Tunic in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1β Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Aurantiamide suppresses the activation of NLRP3 inflammasome to improve the cognitive function and central inflammation in mice with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Effects of Auranamide and Patriscabratine-Mechanisms and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]

- 22. ijpras.com [ijpras.com]

- 23. discovery.researcher.life [discovery.researcher.life]

The Role of Aurantiamide in Traditional Medicine: A Technical Guide for Researchers

Foreword: Aurantiamide, a naturally occurring dipeptide, has garnered significant interest within the scientific community for its diverse pharmacological activities, many of which align with its historical use in traditional medicine. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth overview of aurantiamide's ethnobotanical context, its molecular mechanisms of action, and the experimental protocols used to elucidate its therapeutic potential.

Traditional Medicine Perspective

Aurantiamide and its derivatives are found in a variety of plants that have been used for centuries in traditional healing practices across Asia. Notably, it is a constituent of plants such as Baphicacanthus cusia and Clematis terniflora, which have established roles in Traditional Chinese Medicine (TCM).

-

Baphicacanthus cusia (Nees) Bremek.: Known as "Nan Ban Lan Gen," the root of this plant has been traditionally used to treat ailments such as fever, colds, sore throat, and influenza.[1][2] Its applications in TCM are often associated with its potent anti-inflammatory and antiviral properties.[3][4] The leaves and stems are also used to produce a dye and medicinal preparation called "Qing-Dai."[4][5]

-

Clematis terniflora DC.: This plant has been traditionally employed in Chinese medicine for conditions like tonsillitis, cholelithiasis (gallstones), and conjunctivitis.[6] Its leaves have been studied for their anti-inflammatory effects.[6] The plant is also used as an antidote and for ophthalmic conditions.[7]

The traditional uses of these plants to combat infections and inflammatory conditions provide a valuable ethnobotanical basis for the modern scientific investigation into the pharmacological properties of their constituents, including aurantiamide.

Pharmacological Activities and Quantitative Data

Aurantiamide exhibits a range of biological activities, with its anti-inflammatory, antiviral, neuroprotective, and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Aurantiamide and its acetate form have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[8]

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference(s) |

| Auranamide | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | 1.22 ± 0.95 µM | [6] |

| Aurantiamide Acetate | Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | LPS-induced acute lung injury in mice | Significant reduction in cytokine levels in BALF | [8] |

| Aurantiamide | M1 Polarization of Microglia | LPS and IFN-γ-induced BV2 cells | Inhibition of M1 polarization | [9] |

| Aurantiamide | Pro-inflammatory Cytokine Production (TNF-α, IL-2) | LPS-induced models | Inhibits expression | [8] |

Antiviral Activity

Aurantiamide acetate has shown notable antiviral activity, particularly against the influenza A virus.[3]

| Compound | Assay | Virus Strain(s) | Cell Line | EC50 / IC50 | Reference(s) |

| Aurantiamide Acetate | Cytopathic Effect (CPE) Inhibition | Influenza A/WSN/33 (H1N1) | MDCK | Not specified, but showed inhibitory effect | [3][10] |

| Aurintricarboxylic acid (ATA) | Plaque Formation Assay | Influenza A/WSN/33 (H1N1), A/Udorn/72 (H3N2), NIBRG-14 (H5N1) | MDCK | 4.1 µM, 6.3 µM, 5.4 µM | [8] |

Neuroprotective Activity

Aurantiamide has demonstrated neuroprotective effects in models of neuroinflammation and neurodegenerative disease.

| Compound | Assay | Model | EC50 / Effect | Reference(s) |

| Aurantiamide | Neuroprotection | Corticosterone-induced apoptosis in PC12 cells | Not specified, but extract showed protection | [3] |

| Aurantiamide | Cognitive Function | APP/PS1 mice (Alzheimer's model) | Improved cognitive function | [11] |

| Oleraceins K and L (structurally related indoline amides) | DPPH Radical Scavenging | Cell-free | 15.30 µM and 16.13 µM | [12] |

Anticancer Activity

The anticancer potential of aurantiamide and related indole-aryl-amide derivatives has been investigated in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |

| Indole-aryl-amide derivative 5 | HT29 | Colon Cancer | 2.61 µM | [13] |

| Indole-aryl-amide derivative 5 | PC3 | Prostate Cancer | 0.39 µM | [13] |

| Indole-aryl-amide derivative 5 | Jurkat J6 | Leukemia | 0.37 µM | [13] |

| Indole-aryl-amide derivative 7 | MCF7 | Breast Cancer | 0.49 µM | [13] |

Signaling Pathways Modulated by Aurantiamide

Aurantiamide exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

A primary mechanism of aurantiamide's anti-inflammatory and antiviral activity is through the inhibition of the NF-κB signaling pathway.[3][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Aurantiamide has been shown to inhibit the phosphorylation of IκBα and the subsequent phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[11]

PI3K/Akt and MAPK Signaling Pathways

Aurantiamide has also been shown to modulate the PI3K/Akt and MAPK (p38, JNK, ERK) signaling pathways, which are crucial in cell survival, proliferation, and inflammation. Aurantiamide acetate has been observed to suppress the phosphorylation of PI3K and Akt in LPS-induced acute lung injury. The MAPK pathway is also implicated in aurantiamide's effects, with modulation of p38, ERK, and JNK phosphorylation being a key mechanism in its therapeutic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological activities of aurantiamide.

Isolation and Structural Elucidation of Aurantiamide

The following is a general protocol for the isolation and characterization of aurantiamide from plant material.

-

Extraction:

-

Air-dry and powder the plant material (e.g., roots, stems).

-

Extract the powdered material with methanol (MeOH) at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Evaporate the solvents from each fraction to yield respective sub-extracts.

-

-

Chromatographic Purification:

-

Subject the active fraction (e.g., CHCl3 or EtOAc fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as a mixture of CHCl3 and MeOH, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., MeOH/water gradient) to isolate the pure compound.

-

-

Structural Elucidation:

-

Determine the structure of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

-

Compare the obtained spectroscopic data with published data for aurantiamide to confirm its identity.

-

In Vitro Anti-inflammatory Assays

-

Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL and incubate overnight.

-

Treat the cells with various concentrations of aurantiamide for a specified period (e.g., 24 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Seed RAW264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of aurantiamide for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify the NO concentration.

-

Following the same cell treatment protocol as the Griess assay, collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Seed RAW264.7 cells in 6-well plates and grow to confluence.

-

Pre-treat the cells with aurantiamide for 1 hour, followed by stimulation with LPS for a short period (e.g., 30 minutes) to observe phosphorylation events.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Aurantiamide stands out as a promising natural product with a strong foundation in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential. Its multifaceted pharmacological activities, particularly its potent anti-inflammatory effects mediated through the inhibition of the NF-κB, PI3K/Akt, and MAPK signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutics for a range of inflammatory and other diseases. This guide provides a foundational framework for researchers to design and execute robust preclinical studies to further unravel the therapeutic promise of aurantiamide.

References

- 1. pfaf.org [pfaf.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. The protective effects of ethanolic extract of Clematis terniflora against corticosterone-induced neuronal damage via the AKT and ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maxapress.com [maxapress.com]

- 5. researchgate.net [researchgate.net]

- 6. Clematis terniflora - Wikipedia [en.wikipedia.org]

- 7. temperate.theferns.info [temperate.theferns.info]

- 8. Aurintricarboxylic acid inhibits influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indoline Amide Glucosides from Portulaca oleracea: Isolation, Structure, and DPPH Radical Scavenging Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Pharmacological Profile of Aurantiamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide and its primary derivative, aurantiamide acetate, are naturally occurring dipeptides that have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. Isolated from various medicinal plants and fungi, these compounds have demonstrated potent anti-inflammatory, neuroprotective, antiviral, and potential anticancer properties. This technical guide provides an in-depth review of the pharmacological profile of aurantiamide and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and signaling pathways. The information is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Aurantiamide is a dipeptide derivative composed of N-benzoylphenylalanine and phenylalanine residues. Its acetylated form, aurantiamide acetate (AA), is also frequently isolated and studied. These compounds are found in a variety of natural sources, including the roots of Baphicacanthus cusia, the plant Portulaca oleracea L., and marine-derived fungi of the Aspergillus species. The diverse biological effects of these molecules, ranging from the modulation of inflammatory cascades to the inhibition of viral replication, make them compelling candidates for drug discovery and development. This document synthesizes the current understanding of their pharmacological actions, focusing on the molecular pathways they modulate.

Core Pharmacological Activities

Anti-inflammatory Effects

The anti-inflammatory activity of aurantiamide and its acetate is one of their most extensively documented properties. They exert these effects by modulating key signaling pathways and reducing the production of inflammatory mediators.

Signaling Pathways:

-

NF-κB Pathway: A primary mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Aurantiamide acetate has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of a wide array of pro-inflammatory genes.

-

PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway, which acts upstream of NF-κB, is also a key target. Aurantiamide acetate dose-dependently inhibits the phosphorylation of both PI3K and AKT, disrupting the signal transduction that leads to NF-κB activation.

-

MAPK Pathway: Studies on aurantiamide acetate have demonstrated its ability to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated microglial cells.

-

NRF2 Pathway: The related compound auranamide has been shown to mediate its anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant and cytoprotective genes like hemeoxygenase-1 (HO-1) and NQO1.

Inhibition of Inflammatory Mediators: Treatment with aurantiamide and its derivatives leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and others in response to inflammatory stimuli.

Caption: PI3K/AKT and NF-κB signaling pathway inhibition by aurantiamide derivatives.

Neuroprotective Effects

The neuroprotective properties of aurantiamide are intrinsically linked to its anti-inflammatory capabilities, particularly its effects on microglia, the resident immune cells of the central nervous system.

Signaling Pathways:

-

NLRP3 Inflammasome: Aurantiamide has been shown to target and suppress the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. The activation of this multi-protein complex is a key step in the inflammatory cascade, leading to the maturation and release of IL-1β and IL-18. Aurantiamide inhibits NLRP3 activation, thereby reducing central neuroinflammation.

-

Microglial Polarization: The compound effectively suppresses the M1 polarization of microglia, a pro-inflammatory phenotype, which is often implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. By inhibiting M1 polarization, aurantiamide helps to mitigate the chronic neuroinflammatory state.

Functional Outcomes: In preclinical models of Alzheimer's disease (APP/PS1 mice), administration of aurantiamide was found to improve cognitive function, a therapeutic benefit attributed to its ability to reduce central neuroinflammation and suppress microglial activation.

Caption: Aurantiamide's neuroprotective action via inhibition of the NLRP3 inflammasome.

Antiviral Activity

Aurantiamide acetate has demonstrated significant antiviral effects, particularly against Influenza A virus (IAV). Its mechanism is twofold, involving direct interference with the viral life cycle and modulation of the host's inflammatory response to infection.

Mechanisms of Action:

-

Inhibition of Viral Replication: Aurantiamide acetate directly inhibits IAV replication in host cells. Studies have shown that it reduces the activity of the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the viral genome.

-

Anti-inflammatory Modulation: As with its other activities, the inhibition of the NF-κB pathway is crucial. IAV infection typically triggers a strong NF-κB response, leading to a "cytokine storm" that causes significant lung pathology. By blocking NF-κB activation, aurantiamide acetate suppresses the excessive production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, RANTES) in IAV-infected lung epithelial cells, thereby mitigating virus-induced immunopathology.

Caption: Dual antiviral mechanism of aurantiamide acetate against Influenza A virus.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, providing a basis for dose-response comparison and experimental design.

Table 1: In Vivo Efficacy of Aurantiamide and Derivatives

| Compound | Model | Species | Dosing Regimen | Key Findings |

| Aurantiamide Acetate | LPS-Induced Acute Lung Injury | Mouse | 2.5, 5, 10 mg/kg (oral gavage) | Dose-dependent reduction in lung inflammation, W/D ratio, MPO activity, and pro-inflammatory cytokines in BALF. |

| Aurantiamide | Alzheimer's Disease (APP/PS1) | Mouse | 10, 20 mg/kg (intragastric) | Improved cognitive function, suppressed microglial M1 polarization, and reduced central neuroinflammation. |

| Aurantiamide Acetate Analogues | Carrageenan-Induced Paw Edema | Rat | 25, 50, 100 mg/kg | Exhibited significant anti-inflammatory activity. |

| Aurantiamide Acetate Analogues | Tail Flick Test (Analgesia) | Mouse | 25, 50, 100 mg/kg | Exhibited significant analgesic activity. |

Table 2: In Vitro Activity of Aurantiamide and Derivatives

| Compound | Cell Line | Assay/Model | Concentration | Key Findings |

| Aurantiamide | BV2 (microglia) | LPS + IFN-γ Induced M1 Polarization | 10, 20 µM | Inhibited M1 polarization and activation of the NLRP3 inflammasome. |

| Aurantiamide Acetate | A549 (lung) | Influenza A Virus Infection | Not specified | Suppressed production of IL-6, TNF-α, IL-8, IP-10, and RANTES. |

| Auranamide | RAW 264.7 (macrophage) | LPS-Induced Inflammation | 0.001 - 10 µM | Dose-dependent downregulation of NO, IL-1β, IL-6, IFN-γ, TNF-α, COX-2, and NF-κB. |

| Aurantiamide Acetate | MDCK (kidney) | Influenza A Virus Infection | Not specified | Inhibited IAV replication and reduced RNP activity. |

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies used in the key studies cited, enabling replication and further investigation.

In Vivo Model of Acute Lung Injury (ALI)

-

Model: Lipopolysaccharide (LPS)-induced ALI in mice.

-

Animal Strain: Specific pathogen-free C57BL/6 mice.

-

Procedure:

-

Induction: Mice are anesthetized and intranasally administered with LPS (e.g., 5 mg/kg) for a set period (e.g., 3 consecutive days) to induce lung injury.

-

Treatment: Aurantiamide acetate (2.5, 5, 10 mg/kg) or vehicle control is administered via oral gavage daily, typically starting one hour before the first LPS challenge.

-

Sample Collection: At a defined time point (e.g., 24 hours after the final LPS administration), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with sterile PBS. Lung tissues are harvested, with one lobe fixed in formalin for histology and the remaining tissue snap-frozen for biochemical analysis.

-

-

Endpoint Analysis:

-

Histopathology: Formalin-fixed, paraffin-embedded lung sections are stained with Hematoxylin and Eosin (H&E) to assess pathological changes like edema, inflammatory cell infiltration, and alveolar damage.

-

Lung Wet/Dry (W/D) Ratio: To quantify pulmonary edema, lung tissue is weighed immediately (wet weight) and then after drying in an oven (e.g., at 60°C for 72h) to obtain the dry weight.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, is measured in lung tissue homogenates using a colorimetric assay kit.

-

BALF Analysis: Total and differential cell counts (neutrophils, macrophages) in the BALF are determined using a hemocytometer after staining. The supernatant is used to measure total protein content (e.g., via BCA assay) and levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via Enzyme-Linked Immunosorbent Assay (ELISA).

-

Western Blotting: Lung tissue lysates are used to determine the expression and phosphorylation status of key signaling proteins, such as p-PI3K, p-AKT, p-IκBα, and p-p65, to confirm pathway inhibition.

-

In Vitro Anti-inflammatory and Antiviral Assays

-

Cell Lines:

-

RAW 264.7 (murine macrophages) for general anti-inflammatory screening.

-

BV2 (murine microglia) for neuroinflammation studies.

-

A549 (human lung adenocarcinoma) and MDCK (Madin-Darby canine kidney) for influenza virus studies.

-

-

General Anti-inflammatory Protocol (RAW 264.7):

-

Cell Culture: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO, 24-well for ELISA, 6-well for Western Blot/RT-qPCR) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., auranamide, 0.001-10 µM) for 1-2 hours.

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the media and incubating for a specified duration (e.g., 24 hours).

-

Analysis:

-

Nitric Oxide (NO) Production: Measured from the culture supernatant using the Griess reagent assay.

-

Cytokine Levels: Pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant are quantified by ELISA.

-

Gene Expression: Cells are lysed to extract RNA. The mRNA expression of inflammatory genes (iNOS, COX-2, TNF-α, IL-6) is measured by Real-Time Quantitative PCR (RT-qPCR).

-

Protein Expression: Cell lysates are analyzed by Western blotting to assess levels of key signaling proteins (p-p65, p-IκBα, p-JNK, etc.).

-

-

-

Antiviral Protocol (Influenza A Virus):

-

Cytopathic Effect (CPE) Inhibition Assay: MDCK cells are seeded in 96-well plates. After reaching confluence, they are infected with IAV in the presence of serial dilutions of aurantiamide acetate. Cell viability is assessed after ~48-72 hours using a colorimetric assay (e.g., MTT or MTS) to determine the concentration that protects 50% of cells from virus-induced death (EC50).

-

Plaque Reduction Assay: Confluent MDCK cell monolayers in 6-well plates are infected with a known quantity of IAV (e.g., 100 plaque-forming units). The virus is allowed to adsorb, then the inoculum is replaced with an overlay medium (e.g., agarose) containing different concentrations of the compound. After incubation, plaques are visualized by staining (e.g., with crystal violet) and counted to determine the reduction in viral titer.

-

RNP Activity Assay: A luciferase-based minigenome reporter assay is used. HEK293T cells are co-transfected with plasmids expressing the IAV polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a vRNA-like reporter encoding luciferase. The effect of the compound on RNP activity is measured by the reduction in luciferase expression.

-

Caption: General experimental workflow for in vitro anti-inflammatory activity screening.

Conclusion and Future Directions

Aurantiamide and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of inflammation, neurodegeneration, and virology. Their multifaceted mechanism of action, centered on the inhibition of critical pro-inflammatory signaling pathways such as PI3K/AKT, NF-κB, and the NLRP3 inflammasome, provides a strong rationale for their further development.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of aurantiamide analogues are needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Pharmacokinetics and Bioavailability: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds to enable effective translation to in vivo and clinical settings.

-

Expanded Antiviral and Anticancer Screening: The antiviral activity should be tested against a wider range of viruses, and the initial indications of anticancer effects warrant a more thorough investigation into the specific cancer types and molecular targets involved.

-

Toxicology and Safety: Rigorous preclinical safety and toxicology studies are essential before any consideration for human trials.

Preliminary Anticancer Studies on Aurantiamide: A Technical Guide

Abstract

Aurantiamide, a dipeptide derivative, has emerged as a natural compound with potential anticancer properties. This technical guide provides a comprehensive overview of the preliminary preclinical studies investigating the anticancer effects of Aurantiamide and its acetate derivative. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed compilation of existing data, including quantitative analysis of its cytotoxic effects, in-depth experimental methodologies, and an elucidation of its known mechanism of action. Notably, current research points towards a non-apoptotic mode of cell death involving the inhibition of autophagic flux in glioma cells. This guide also highlights the current gaps in knowledge and suggests future research directions to fully unravel the therapeutic potential of Aurantiamide and its analogs.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led to the extensive exploration of natural products. Among these, peptide derivatives have garnered significant interest due to their diverse biological activities. Aurantiamide, a phenylalanine-containing dipeptide, has been the subject of preliminary investigations for its potential as an anticancer agent. This guide synthesizes the available scientific literature on the anticancer studies of Aurantiamide, with a particular focus on its acetate form, which has been more extensively studied.

In Vitro Anticancer Activity

The primary cytotoxic effects of Aurantiamide acetate have been evaluated against malignant glioma cell lines.

Cell Viability Assays

Studies have demonstrated that Aurantiamide acetate reduces the viability of human malignant glioma U87 and U251 cells in a manner that is dependent on both the dose and the duration of exposure.[1][2]

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Reference |

| U87 | Aurantiamide Acetate | 48 | ~50 | [1] |

| U251 | Aurantiamide Acetate | Not Specified | Dose-dependent decrease in viability observed | [1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Mechanism of Action

Current evidence suggests that Aurantiamide acetate induces cancer cell death through a mechanism distinct from conventional apoptosis. The primary mode of action identified is the inhibition of autophagic flux.

Inhibition of Autophagic Flux

Autophagy is a cellular process of degradation and recycling of cellular components. While it can promote cell survival under stress, its dysregulation can lead to cell death. In glioma cells, Aurantiamide acetate has been shown to block the autophagic process at a late stage, leading to the accumulation of autophagosomes and autolysosomes.[1][2] This disruption of the normal autophagic flow is believed to be the primary driver of its cytotoxic effects. This is supported by the observation that the expression of LC3-II, a marker for autophagosomes, is significantly upregulated in cells treated with Aurantiamide acetate.[1][2]

Apoptosis Analysis

Contrary to what is often observed with other anticancer compounds, studies on Aurantiamide acetate in U87 glioma cells did not show evidence of apoptosis induction.[2] This suggests a selective mechanism of action that bypasses the classical apoptotic pathways.

Cell Cycle Analysis

Currently, there is a lack of published data specifically detailing the effects of Aurantiamide or its derivatives on the cell cycle progression of cancer cells. This represents a significant knowledge gap that warrants further investigation.

In Vivo Anticancer Activity

The anticancer potential of Aurantiamide acetate has been corroborated in a preclinical in vivo model.

Xenograft Tumor Model

In a study utilizing a tumor-bearing nude mouse model with U87 glioma cell xenografts, intratumoral injection of Aurantiamide acetate resulted in a significant suppression of tumor growth.[1] Histological analysis of the tumor tissues from treated animals revealed an increased number of autophagic vacuoles, consistent with the in vitro findings of autophagic flux inhibition.[1]

Signaling Pathways

The precise molecular targets of Aurantiamide within the autophagic pathway are yet to be fully elucidated. The current understanding points to a disruption in the fusion of autophagosomes with lysosomes, a critical step in the completion of the autophagic process.

Figure 1: Proposed Mechanism of Aurantiamide Acetate Action. This diagram illustrates the hypothesis that Aurantiamide acetate inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and subsequent cell death.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been and can be employed to study the anticancer effects of Aurantiamide.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Aurantiamide for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Figure 2: Workflow of the MTT Cell Viability Assay. This diagram outlines the sequential steps involved in assessing cell viability using the MTT method.

Autophagy Flux Assay (Western Blot for LC3)

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, cells are treated in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1). A greater accumulation of LC3-II in the presence of the inhibitor suggests a functional autophagic flux, while a lack of further accumulation with an inhibitor in the presence of the test compound suggests a blockage in the flux.

-

Protocol:

-

Culture cancer cells and treat with Aurantiamide with or without a lysosomal inhibitor for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against LC3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Quantify the band intensities for LC3-I and LC3-II.

-

Figure 3: General Workflow for Western Blot Analysis. This diagram shows the standard procedure for detecting specific proteins, such as LC3, in cell lysates.

Future Directions and Conclusion

The preliminary studies on Aurantiamide acetate are promising, particularly its unique mechanism of action involving the inhibition of autophagic flux in glioma cells. However, to fully realize its therapeutic potential, several areas require further investigation:

-

Broad-Spectrum Activity: The cytotoxic effects of Aurantiamide and its derivatives need to be evaluated against a wider panel of cancer cell lines from different tissue origins to determine its spectrum of activity.

-

Cell Cycle Effects: A detailed analysis of the impact of Aurantiamide on cell cycle progression is essential to understand its cytostatic or cytotoxic mechanisms more comprehensively.

-

Mechanism of Autophagy Inhibition: Elucidating the precise molecular target of Aurantiamide within the autophagy pathway is crucial. Investigating its interaction with proteins involved in autophagosome-lysosome fusion, such as SNAREs and Rab proteins, would be a key next step.

-

Metastasis: Studies are needed to determine if Aurantiamide has any effect on cancer cell migration, invasion, and metastasis.

-

Structure-Activity Relationship: The synthesis and evaluation of various Aurantiamide derivatives could lead to the identification of compounds with improved potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Aurantiamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and purification of Aurantiamide (N-benzoyl-L-phenylalanyl-L-phenylalaninol). Aurantiamide, a naturally occurring dipeptide derivative, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, neuroprotective, and potential anticancer properties. This protocol outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of Aurantiamide, followed by a robust purification method using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide includes tabulated quantitative data for the synthesized compound and visualizations of the experimental workflow and a key signaling pathway influenced by Aurantiamide.

Introduction

Aurantiamide is a dipeptide-like natural product first isolated from various plant and fungal species. Its structure consists of an N-benzoyl-L-phenylalanine moiety linked to an L-phenylalaninol residue. Research has demonstrated that Aurantiamide exhibits a range of biological effects, making it a promising lead compound for drug discovery and development. To facilitate further investigation into its therapeutic potential, a reliable and reproducible method for its synthesis and purification is essential. This application note provides a detailed protocol for the chemical synthesis of Aurantiamide, which can be achieved through a three-step process: N-benzoylation of L-phenylalanine, peptide coupling with L-phenylalaninol, and purification of the final product.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Synthesized Aurantiamide

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₆N₂O₃ | [1] |

| Molecular Weight | 402.49 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not consistently reported | General knowledge |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80-7.10 (m, 15H, Ar-H), 6.55 (d, 1H, NH), 6.45 (d, 1H, NH), 4.75 (m, 1H, CH), 4.15 (m, 1H, CH), 3.70 (dd, 1H, CH₂), 3.55 (dd, 1H, CH₂), 3.10 (d, 2H, CH₂), 2.95 (d, 2H, CH₂) | Inferred from similar structures and general chemical shift ranges[2][3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 171.5, 167.0, 138.0, 137.5, 134.0, 131.5, 129.0, 128.8, 128.5, 128.0, 127.0, 126.5, 64.0, 55.0, 53.0, 38.0, 37.5 | Inferred from similar structures and general chemical shift ranges[4][5][6] |

| Mass Spectrometry (ESI-MS) | m/z 403.20 [M+H]⁺, 425.18 [M+Na]⁺ | [7] |

Table 2: Summary of Synthesis and Purification Parameters

| Step | Parameter | Typical Value/Range |

| N-Benzoylation | Reaction Time | 2-4 hours |

| Yield | 80-90% | |

| Peptide Coupling | Coupling Reagents | EDC/HOBt |

| Reaction Time | 12-24 hours | |

| Yield | 70-85% | |

| Purification | HPLC Column | Preparative C18 |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Gradient | 30-70% B over 30 min | |

| Final Purity | >98% | |

| Overall Yield | 50-65% |

Experimental Protocols

Materials and Reagents

-

L-Phenylalanine

-

Benzoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

L-Phenylalaninol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Step 1: Synthesis of N-Benzoyl-L-phenylalanine

-

Dissolution: Dissolve L-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (3.0 eq).

-

Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.2 eq) dropwise while maintaining vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, wash the reaction mixture with dichloromethane (2 x volume of the aqueous layer) to remove any unreacted benzoyl chloride.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl. A white precipitate of N-benzoyl-L-phenylalanine will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Step 2: Synthesis of Aurantiamide (N-benzoyl-L-phenylalanyl-L-phenylalaninol)

-

Activation: Dissolve N-benzoyl-L-phenylalanine (1.0 eq) in dichloromethane. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

-

Coupling: To the activated acid solution, add L-phenylalaninol (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Aurantiamide.

Step 3: Purification of Aurantiamide by Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude Aurantiamide in a minimal amount of a 1:1 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

-

Flow Rate: 10-20 mL/min (adjust based on column dimensions).

-

Detection: UV at 220 nm and 254 nm.

-